molecular formula C19H18FN3O2S B4995727 2-(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide

2-(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B4995727
M. Wt: 371.4 g/mol
InChI Key: DVEVBWVXIYOKRB-UHFFFAOYSA-N
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Description

2-(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl and Methyl Groups: These groups can be introduced through alkylation reactions using benzyl halides and methyl halides.

    Thioxo Group Addition: The thioxo group can be introduced by reacting the imidazolidinone with sulfur-containing reagents.

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-fluoroaniline to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazolidinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide would depend on its specific biological activity. Generally, it could involve:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide
  • 2-(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-bromophenyl)acetamide

Uniqueness

The presence of the 4-fluorophenyl group in 2-(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide may confer unique properties such as increased lipophilicity, altered electronic effects, and potentially enhanced biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

2-(3-benzyl-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-22-18(25)16(11-17(24)21-15-9-7-14(20)8-10-15)23(19(22)26)12-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEVBWVXIYOKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(N(C1=S)CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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